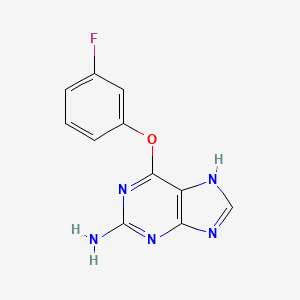
6-(3-fluorophenoxy)-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-fluorophenoxy)-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenoxy)-7H-purin-2-amine typically involves the reaction of 3-fluorophenol with a suitable purine precursor under specific conditions. One common method involves the use of sodium methoxide in dimethylacetamide (DMA) as a solvent to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of inorganic bases instead of more hazardous reagents like potassium t-butoxide has been explored to improve safety and scalability . Additionally, crystallization methods are employed for the separation and purification of the final product, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-fluorophenoxy)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
6-(3-fluorophenoxy)-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(3-fluorophenoxy)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group but differ in their core structure and fluorination pattern.
4-(4-chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol: This compound has a similar phenyl group with different substituents, leading to distinct biological activities.
Uniqueness
6-(3-fluorophenoxy)-7H-purin-2-amine is unique due to its specific purine core structure combined with the fluorophenoxy group. This combination imparts unique chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H8FN5O |
|---|---|
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
6-(3-fluorophenoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8FN5O/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |
Clé InChI |
HSOZKEMBTWWVCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OC2=NC(=NC3=C2NC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)



![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
